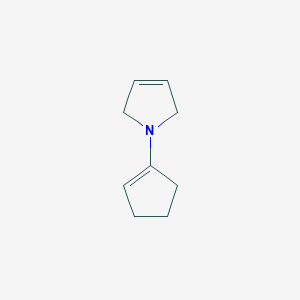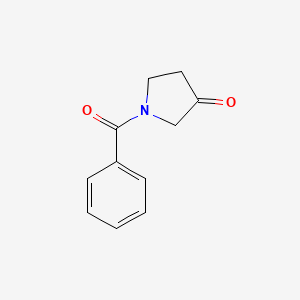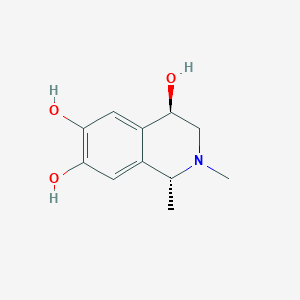
(1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with three hydroxyl groups and two methyl groups. The stereochemistry of the compound, denoted by (1R,4R), indicates the specific spatial arrangement of its atoms, which is crucial for its biological activity and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 4, 6, and 7 are introduced through selective hydroxylation reactions. This can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.
Methylation: The methyl groups at positions 1 and 2 are introduced via methylation reactions using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Catalysts and reagents are chosen to minimize costs and environmental impact, ensuring sustainable production processes.
化学反应分析
Types of Reactions
(1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol (CH3OH).
Substitution: Thionyl chloride (SOCl2) in pyridine (C5H5N) or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of ketones or aldehydes at the hydroxyl positions.
Reduction: Formation of alcohols or amines depending on the specific reduction conditions.
Substitution: Formation of halides or other substituted derivatives.
科学研究应用
(1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential role in biochemical pathways and as a probe for understanding enzyme mechanisms.
Medicine: Investigated for its pharmacological properties, including potential neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
作用机制
The mechanism of action of (1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and stereochemistry play a crucial role in its binding to enzymes and receptors. It may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
相似化合物的比较
Similar Compounds
(1R,4R)-Camphor: A chiral compound with a similar stereochemistry but different functional groups.
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: Another chiral compound with a bicyclic structure and different functional groups.
(1R,4R)-4-Formylcyclohexanecarboxylic acid: A compound with similar stereochemistry but different functional groups.
Uniqueness
(1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol is unique due to its specific combination of hydroxyl groups and methyl groups on the tetrahydroisoquinoline core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
属性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
(1R,4R)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol |
InChI |
InChI=1S/C11H15NO3/c1-6-7-3-9(13)10(14)4-8(7)11(15)5-12(6)2/h3-4,6,11,13-15H,5H2,1-2H3/t6-,11+/m1/s1 |
InChI 键 |
GJZCADDNXVAAME-KBUNVGBDSA-N |
手性 SMILES |
C[C@@H]1C2=CC(=C(C=C2[C@H](CN1C)O)O)O |
规范 SMILES |
CC1C2=CC(=C(C=C2C(CN1C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



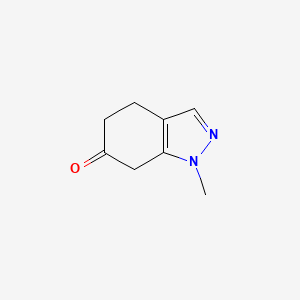


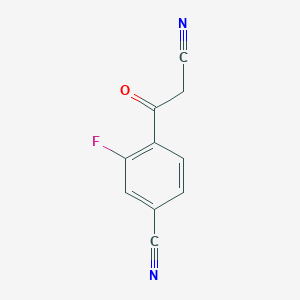
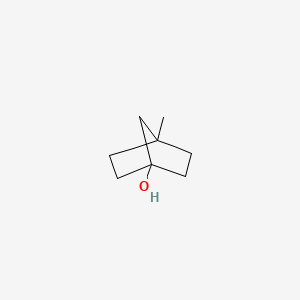
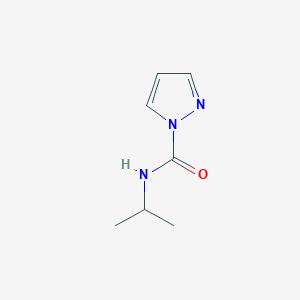
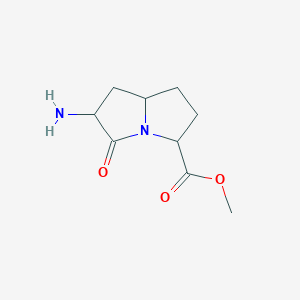
![3-isobutyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12854124.png)
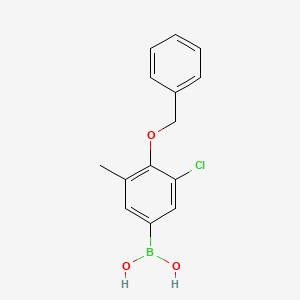
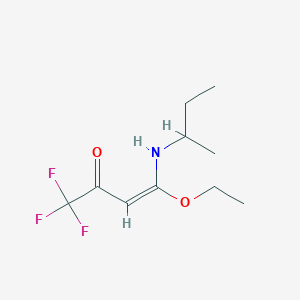
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B12854134.png)
